molecular formula C20H22N2O5S B2817577 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903339-63-9

3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2817577
CAS No.: 903339-63-9
M. Wt: 402.47
InChI Key: XRSQIGAMUSJGEE-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3,4-dimethoxy phenyl group linked to a bicyclic hexahydropyrido[3,2,1-ij]quinolin-3-one scaffold.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-17-7-6-16(12-18(17)27-2)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSQIGAMUSJGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide typically involves multiple steps

    Quinoline Core Synthesis: The quinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the quinoline ring system.

    Introduction of Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the quinoline moiety into tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications Evidence Reference
3,4-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide Hexahydropyrido-quinolinone + sulfonamide 3,4-Dimethoxy phenyl, sulfonamide Hypothesized enzyme inhibition N/A
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + pyridine Dimethylamino-methyl phenyl, methoxy Research use (unspecified)
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Hexahydropyrido-quinolinone + oxalamide Hydroxypropyl, oxalamide Unvalidated biomedical research

Key Observations:

Core Similarities: The hexahydropyrido-quinolinone core is shared between the target compound and the oxalamide analog . This scaffold may confer rigidity and binding affinity to biological targets.

Functional Group Differences: The sulfonamide group in the target compound distinguishes it from the oxalamide and dimethylamino-methyl moieties in analogs. Sulfonamides are known for their role in inhibiting enzymes like carbonic anhydrase, whereas oxalamides may interact with metal ions or proteases . The 3,4-dimethoxy phenyl group in the target compound contrasts with the benzodioxin system in the pyridine derivative , which could influence solubility and pharmacokinetics.

Synthetic and Analytical Challenges: The bicyclic hexahydropyrido-quinolinone system likely requires advanced crystallographic techniques (e.g., SHELX refinement) for structural confirmation due to its complexity . None of the compounds in the evidence have fully validated biomedical applications, highlighting the experimental nature of these analogs.

Biological Activity

3,4-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and data.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H22N2O5SC_{19}H_{22}N_2O_5S and a molecular weight of approximately 398.45 g/mol. The presence of multiple functional groups suggests a diverse range of interactions within biological systems.

Biological Activity Overview

Research on this compound has indicated several potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism is hypothesized to involve the inhibition of specific cellular pathways critical for cancer cell survival.
  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, particularly in cancer cells that rely heavily on aerobic glycolysis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes
Cell Cycle RegulationInduction of apoptosis in specific cell types

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various compounds on human cancer cell lines (SW620 colon cancer cells), this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. This suggests a potent effect on cell viability and proliferation.
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound affects the cell cycle progression and induces apoptosis in sensitive cancer cell lines. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors contributing to their biological efficacy. Notably:

  • Structure-Activity Relationship : Variations in substituents on the quinoline core significantly influenced the potency and selectivity of the compounds. For instance, modifications at specific positions were correlated with enhanced inhibitory effects on target enzymes involved in cellular metabolism.
  • Docking Studies : Computational docking studies have suggested favorable binding interactions between the compound and its biological targets. These studies help predict its efficacy and guide further optimization efforts.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the hexahydropyridoquinoline core followed by sulfonamide coupling. Key steps include:

  • Core formation : Cyclization of precursors under controlled temperature (e.g., 80–100°C) and acidic/basic conditions to stabilize intermediates.
  • Sulfonamide introduction : Reacting the core with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Optimization : Reaction monitoring via TLC/HPLC ensures completion, while recrystallization or column chromatography improves purity (≥95% by NMR) .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₉H₂₂N₂O₅S) and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or Western blot .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 3,4-dimethoxy vs. bromo groups) on target binding using molecular docking (e.g., AutoDock Vina).
  • Data normalization : Control for batch-to-batch variability in compound purity (HPLC ≥98%) and assay conditions (pH, temperature).
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups enhancing solubility but reducing membrane permeability) .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature (60–120°C), solvent polarity (THF vs. DMF), and catalyst loading.
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.
  • Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized quinoline derivatives), guiding reagent stoichiometry adjustments .

Q. How can computational methods enhance understanding of the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as a nucleophile).
  • Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., protein-ligand stability over 100 ns trajectories).
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC.
  • Plasma stability assays : Incubate with rat/human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

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